SEW2871

描述

SEW-2871 是一种有效且选择性的鞘氨醇-1-磷酸受体1型激动剂。 该化合物以其在激活鞘氨醇-1-磷酸受体1型中的高特异性和效力而闻名,其有效浓度 (EC50) 为 13.8 纳摩尔 。 SEW-2871 已被广泛研究,以评估其在各种疾病(包括糖尿病、阿尔茨海默病、肝纤维化和炎症反应)中的潜在治疗应用 .

科学研究应用

SEW-2871 具有广泛的科学研究应用,包括:

作用机制

SEW-2871 通过选择性激活鞘氨醇-1-磷酸受体1型发挥作用。 这种激活导致受体的内化和循环,以及下游信号通路的激活,包括细胞外信号调节激酶、蛋白激酶 B 和 Rac 通路 。 这些通路在调节细胞迁移、增殖和存活中起着至关重要的作用 .

生化分析

Biochemical Properties

SEW2871 activates the S1P1 receptor with an EC50 of 13 nM . It does not activate other S1P receptor subtypes, even at concentrations as high as 10 µM . The activation of the S1P1 receptor by this compound has been shown to induce cellular functions mediated by S1P1 and to cause peripheral blood lymphopenia .

Cellular Effects

This compound has been shown to have various effects on cells. For example, it has been shown to reduce CD4+ T cell infiltration in mice, thereby protecting kidneys against ischemia-reperfusion injury . In another study, this compound was found to alleviate ANIT-induced tight junctions damage in 3D-cultured mice primary hepatocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level through the activation of the S1P1 receptor . This activation leads to the induction of cellular functions mediated by S1P1 . Furthermore, this compound has been shown to be involved in the AMPK signaling pathway, which is implicated in the protection of tight junctions in ANIT-induced hepatobiliary barrier function deficiency .

Temporal Effects in Laboratory Settings

In a study involving IL-10 gene-deficient mice, this compound was administered by gavage at a dose of 20 mg/kg/day for 2 weeks . The administration of this compound ameliorated established colitis in these mice, associated with a reduction of serum amyloid A concentration, a decreased colon MPO concentration, and a reduction of the homing of T cells into colon lamina propria .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving pilocarpine-induced status epilepticus models and pentylenetetrazol-induced epilepsy models in C57BL/6 mice, intraperitoneal injection of this compound increased the blood-brain barrier leakage and aggravated the severity of seizures compared with the control .

Metabolic Pathways

This compound is involved in the sphingosine-1-phosphate (S1P) signaling pathway . It acts as a selective agonist of the S1P1 receptor, which is a G protein-coupled receptor involved in various cellular processes .

Transport and Distribution

Given its role as a selective S1P1 receptor agonist, it is likely that its distribution within cells and tissues is influenced by the distribution of the S1P1 receptor .

Subcellular Localization

It has been shown that this compound can induce the internalization and recycling of the S1P1 receptor , suggesting that it may be localized to the same subcellular compartments as the S1P1 receptor.

准备方法

SEW-2871 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括以下步骤:

核心结构的形成: SEW-2871 的核心结构通过一系列反应合成,这些反应涉及形成噻吩基和苯基环体系。

化学反应分析

SEW-2871 会经历几种类型的化学反应,包括:

氧化: 在特定条件下,SEW-2871 可以被氧化以形成各种氧化产物。

还原: 该化合物也可以发生还原反应,导致形成还原衍生物。

取代: SEW-2871 可以参与取代反应,其中分子上的官能团被其他基团取代。

在这些反应中使用的常见试剂和条件包括像高锰酸钾这样的氧化剂、像硼氢化钠这样的还原剂以及用于取代反应的各种亲核试剂 。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

相似化合物的比较

SEW-2871 在其对鞘氨醇-1-磷酸受体1型的高选择性和效力方面是独特的。类似的化合物包括:

芬戈莫德: 另一种鞘氨醇-1-磷酸受体激动剂,但受体特异性更广。

西庞莫德: 一种选择性的鞘氨醇-1-磷酸受体调节剂,在多发性硬化症中具有治疗应用。

属性

IUPAC Name |

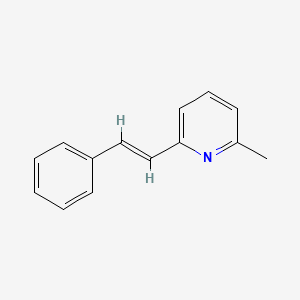

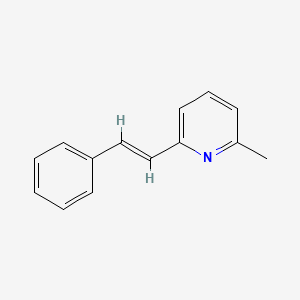

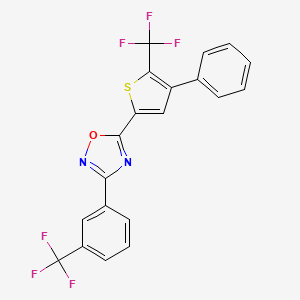

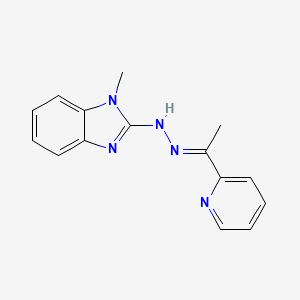

5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F6N2OS/c21-19(22,23)13-8-4-7-12(9-13)17-27-18(29-28-17)15-10-14(11-5-2-1-3-6-11)16(30-15)20(24,25)26/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMNPJXKQVTQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399085 | |

| Record name | SEW2871 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256414-75-2 | |

| Record name | SEW2871 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SW2871 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

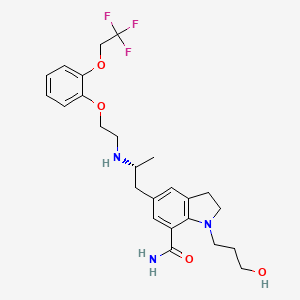

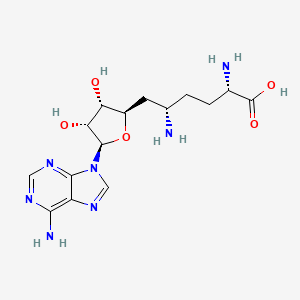

![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B1681662.png)

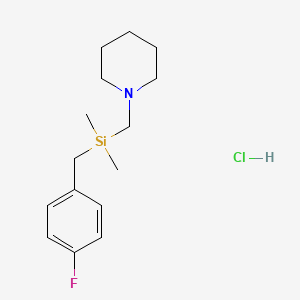

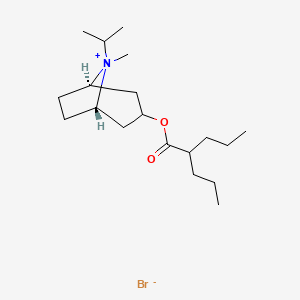

![4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride](/img/structure/B1681667.png)